3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride
CAS No.: 63938-62-5
Cat. No.: VC18441588
Molecular Formula: C17H18Cl2N2
Molecular Weight: 321.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63938-62-5 |
|---|---|
| Molecular Formula | C17H18Cl2N2 |
| Molecular Weight | 321.2 g/mol |
| IUPAC Name | (4-chlorophenyl)methyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride |
| Standard InChI | InChI=1S/C17H17ClN2.ClH/c18-15-7-5-13(6-8-15)11-19-10-9-14-12-20-17-4-2-1-3-16(14)17;/h1-8,12,19-20H,9-11H2;1H |
| Standard InChI Key | MTYIWYMRDBLJAZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC[NH2+]CC3=CC=C(C=C3)Cl.[Cl-] |
Introduction
Structural Overview
Chemical Name:
3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride
Molecular Formula:
C17H18Cl2N2
Molecular Weight:
321.25 g/mol
Structure:
-
The compound consists of an indole core substituted with a 2-(4-chlorobenzylamino)ethyl group.
-
A hydrochloride salt is attached to enhance solubility and stability.
Synthesis and Preparation
The synthesis of 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride typically involves the following steps:
-
Starting Materials:
-
Indole derivatives
-
4-Chlorobenzylamine
-
Ethylating agents such as ethylene bromide or ethylene chloride
-
-
Reaction Conditions:
-
The reaction proceeds via nucleophilic substitution where the amino group on 4-chlorobenzylamine reacts with an ethylating agent to form the intermediate.
-
This intermediate is then coupled with the indole core under acidic or catalytic conditions.
-
-
Purification:
-
The final product is often purified using recrystallization or chromatography to isolate the monohydrochloride salt.
-
Pharmacological Potential
-
The compound's structure suggests potential activity as a receptor modulator, particularly targeting serotonin or dopamine receptors due to its indole backbone.
-
It may also exhibit properties as a ligand for G-protein coupled receptors, making it valuable in neurological or psychiatric research.
Drug Development
-
The hydrochloride salt form improves bioavailability, making it suitable for oral or injectable formulations.
-
It could serve as a lead compound for designing drugs targeting central nervous system disorders.
Analytical Characterization
To confirm the identity and purity of 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride, the following analytical techniques are commonly employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms structural details of the indole and benzylamine groups |
| Mass Spectrometry (MS) | Verifies molecular weight and fragmentation patterns |
| Infrared Spectroscopy (IR) | Identifies functional groups such as amines and chlorides |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and detects impurities |
Storage
-
Store in airtight containers away from moisture and light to prevent degradation.
Research Directions
Future studies on this compound could focus on:
-
Evaluating its pharmacokinetics and pharmacodynamics in preclinical models.
-
Investigating its role as a precursor for synthesizing more potent derivatives.
-
Exploring its potential as a therapeutic agent for neurodegenerative diseases or microbial infections.
This detailed analysis highlights the importance of 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride in scientific research, emphasizing its structural features, synthesis pathways, and potential applications in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume